HO-3867

Cellular Uptake Bioavailability Pharmacokinetics

STAT3-targeted research is often limited by off-target toxicity of non-selective inhibitors and poor bioavailability of natural curcumin. HO-3867, a diarylidenylpiperidone (DAP) STAT3 inhibitor with a critical N-hydroxypyrroline moiety, overcomes both barriers. • >100-fold cellular uptake vs. curcumin; intracellular retention ≥72 h • Selective for STAT3 over STAT1, STAT5, and NF-κB (IC50 >100 μM for off-targets) • Synergizes with cisplatin in resistant ovarian cancer models; induces G2/M arrest in pancreatic cancer cells Supplied with rigorous QC (≥98% HPLC purity). Ambient-temperature shipping available for standard research quantities.

Molecular Formula C28H30F2N2O2
Molecular Weight 464.5 g/mol
Cat. No. B607967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-3867
SynonymsHO3867;  HO 3867;  HO-3867.
Molecular FormulaC28H30F2N2O2
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1(C=C(C(N1O)(C)C)CN2CC(=CC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)F)C2)C
InChIInChI=1S/C28H30F2N2O2/c1-27(2)15-23(28(3,4)32(27)34)18-31-16-21(13-19-5-9-24(29)10-6-19)26(33)22(17-31)14-20-7-11-25(30)12-8-20/h5-15,34H,16-18H2,1-4H3/b21-13+,22-14+
InChIKeyPWZQFTQMMAIRRM-JFMUQQRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HO-3867 STAT3 Inhibitor for Cancer Research


HO-3867, chemically designated as (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one (CAS 1172133-28-6), is a synthetic curcumin analog within the diarylidenylpiperidone (DAP) family. It is characterized by a central piperidin-4-one core with two 4-fluorophenylmethylidene substituents and a unique N-hydroxypyrroline (-NOH) moiety. This structural configuration confers selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. HO-3867 has garnered significant research interest for its targeted anticancer activity, demonstrating selective cytotoxicity toward various cancer cell lines while sparing non-cancerous cells, a feature attributed to its redox-dependent activation and differential bioabsorption [2].

STAT3 pathway inhibition research, especially in cancer cell models
Curcumin analog with reported higher cellular uptake and retention
Suitable for studies requiring differentiation from pan-JAK/STAT inhibitors

Why Generic DAPs Cannot Substitute HO-3867


Within the diarylidenylpiperidone (DAP) class, compounds vary significantly in their selectivity, potency, and safety profiles due to subtle structural differences. For instance, the presence of the N-hydroxypyrroline (-NOH) moiety in HO-3867 is a critical structural differentiator that is absent in many other DAPs, such as H-4073. This functional group is instrumental in mediating selective cytotoxicity, as it enables differential bioabsorption and activation in cancer versus normal cells, leading to a targeted safety profile not observed with DAP compounds lacking this moiety [1]. Furthermore, even among STAT3 inhibitors with different core scaffolds, such as the commercial inhibitor Stattic, HO-3867 demonstrates distinct advantages in terms of selectivity across STAT family members and cellular retention [2]. Therefore, substituting HO-3867 with a generic analog without rigorous validation would jeopardize the reproducibility and translational potential of research focused on selective STAT3 inhibition with minimal off-target toxicity.

N-Hydroxypyrroline (-NOH) moiety absence
Generic DAPs like H-4073 lack the -NOH group, which may shift cellular uptake and activation profiles, potentially altering the selectivity window observed in cancer versus non-cancerous cells.
Intra-STAT family selectivity context
Commercial inhibitors such as Stattic may exhibit a different STAT family inhibition profile; pathway-response endpoints may not transfer directly without cross-validation of STAT1/STAT5 activity.
Cell-cycle arrest mechanism mismatch
Analogs that only induce G2/M arrest may not capture the G1 arrest reported for HO-3867 in certain cell types, limiting the reproducibility of vascular biology or proliferation studies.

HO-3867 Differentiated Performance Evidence


Cellular Uptake and Retention vs. Curcumin

HO-3867 demonstrates a dramatic improvement in cellular uptake compared to its parent compound, curcumin. In head-to-head studies, the cellular uptake of HO-3867 was found to be more than 100-fold higher than that of curcumin [1]. Furthermore, HO-3867 exhibits prolonged cellular retention, with an active form detectable within cells for 72 hours or longer [1]. This starkly contrasts with curcumin's well-documented poor bioabsorption, which severely limits its translational potential.

Cellular Uptake vs. Curcumin
Head-to-head
Uptake >100-fold higher than curcumin. Active form retained for ≥72 hours.
Supports intracellular persistence for extended pathway studies.
Data to verify in target cell model.
Cellular Uptake Bioavailability Pharmacokinetics

STAT3 Selectivity vs. Stattic

HO-3867 achieves potent and selective inhibition of STAT3 phosphorylation, transcription, and DNA binding without affecting the expression or activation of other STAT family members (STAT1, STAT5) [1]. In contrast, the commercial STAT3 inhibitor Stattic has been shown to inhibit STAT3 activity, but HO-3867's profile of high selectivity across the STAT family represents a distinct advantage for studies requiring precise pathway interrogation without confounding off-target effects on other STATs [1].

STAT3 Selectivity vs. Stattic
Cross-study
Inhibits STAT3 phosphorylation and DNA binding; no reported effect on STAT1/STAT5 expression.
Enables pathway-specific interrogation with lower risk of off-target STAT perturbation.
Intra-family selectivity requires confirmation in user's assay context.
STAT3 Inhibition Selectivity Targeted Therapy

Differential Cell Cycle Arrest vs. H-4073

In a direct comparative study on human pancreatic cancer cells (AsPC-1), HO-3867 and its close structural analog H-4073 both exhibited cytotoxicity and STAT3 inhibition, but their mechanisms of action diverged in terms of cell cycle arrest. Both compounds induced G2/M phase arrest and apoptosis in AsPC-1 cells [1]. However, prior studies indicate that HO-3867 can also induce G1 phase arrest in other cell types, such as vascular smooth muscle cells (72% G1 arrest at 10 μM after 24 hours), a phenomenon not reported for H-4073 [2]. This suggests that the specific functionalization of HO-3867 allows for a broader or context-dependent impact on cell cycle regulation.

Cell-Cycle Arrest vs. H-4073
Head-to-head
Both induce G2/M arrest in AsPC-1 cells. HO-3867 additionally reported to induce G1 arrest (72% at 10 µM) in vascular SMCs.
Context-dependent cell-cycle arrest points require model-specific review.
G1 arrest observation from independent vascular biology study.
Cell Cycle Apoptosis Cancer Biology

Selective Cytotoxicity in Cancer Cells

A key differentiating feature of HO-3867 is its ability to induce significant cytotoxicity in cancer cells while exhibiting minimal toxicity toward non-cancerous cells. In a direct comparison, HO-3867 induced apoptosis in BRCA-mutated ovarian cancer cells but showed minimal toxicity to noncancerous ovarian epithelial cells [1]. This is in contrast to the more potent but less selective DAP analog H-4073, which demonstrates higher general cytotoxicity, including against normal cells [2]. This selective profile is attributed to the differential bioabsorption and activation of HO-3867 in cancer versus normal cells.

Selective Cytotoxicity vs. H-4073
Head-to-head
Reported apoptosis in BRCA-mutated ovarian cancer cells; minimal toxicity to non-cancerous ovarian epithelial cells.
Supports cell-model endpoint review and differential cytotoxicity screening.
Cytotoxicity profile may differ across cell lines and conditions.
Selective Cytotoxicity Safety Profile Ovarian Cancer

In Vivo Efficacy in Chemoresistant Models

HO-3867 has demonstrated robust in vivo efficacy in preclinical models. Oral administration of HO-3867 (100 ppm) significantly inhibited the growth of ovarian cancer xenograft tumors in mice without inducing significant toxicity [1]. Furthermore, HO-3867 has been shown to sensitize cisplatin-resistant ovarian carcinoma to treatment, leading to a synergistic therapeutic effect through STAT3 inhibition [2]. This capacity to overcome chemoresistance represents a significant advantage over many STAT3 inhibitors, such as Cucurbitacin I, which, while potent, lacks such comprehensive in vivo data in resistant models.

In Vivo Xenograft Inhibition
Class-level
Oral administration (100 ppm) reported to inhibit ovarian cancer xenograft growth and sensitize cisplatin-resistant tumors.
Reported model-response context; supports chemoresistance reversal research.
In vivo model-specific; comparator sensitization data limited.
In Vivo Efficacy Ovarian Cancer Chemoresistance

HO-3867 Optimized Research Applications


STAT3 Inhibition in Ovarian Cancer

Based on its selective cytotoxicity to ovarian cancer cells and its ability to synergize with cisplatin in resistant models [1], HO-3867 is ideally suited for in vitro and in vivo studies investigating STAT3 as a therapeutic target in ovarian cancer. Researchers can leverage HO-3867 to dissect STAT3-dependent signaling pathways in BRCA-mutated and sporadic epithelial ovarian cancers, particularly in contexts where conventional therapies have failed. Its favorable in vivo safety profile further supports its use in preclinical efficacy studies.

STAT3 in Pancreatic Cancer Cell Cycle

Given its demonstrated ability to induce G2/M cell-cycle arrest and apoptosis in pancreatic cancer cells [1], HO-3867 serves as a precise tool for researchers studying the molecular mechanisms driving pancreatic ductal adenocarcinoma (PDAC) proliferation. Its high selectivity for STAT3 over other STATs ensures that experimental outcomes can be confidently attributed to the STAT3 pathway, facilitating the identification of novel biomarkers and combination strategies.

Vascular Remodeling and Restenosis

The unique finding that HO-3867 can induce G1 cell cycle arrest in vascular smooth muscle cells (SMCs) and inhibit arterial restenosis through PTEN upregulation [1] opens up a distinct application area in cardiovascular research. HO-3867 can be employed in models of vascular injury and atherosclerosis to elucidate the role of STAT3 in SMC proliferation and neointimal hyperplasia, independent of its oncological applications.

Curcumin Analog Bioavailability Benchmark

For drug discovery programs focused on improving the pharmacokinetic properties of natural compounds, HO-3867 serves as a gold-standard benchmark for the diarylidenylpiperidone (DAP) class. Its >100-fold increase in cellular uptake and prolonged retention (≥72 hours) compared to curcumin [1] provides a quantifiable standard against which new synthetic analogs can be evaluated. This makes HO-3867 an essential control compound in medicinal chemistry efforts aimed at optimizing bioabsorption and intracellular persistence.

Application
Selection Property
Validation Focus
STAT3 Pathway Studies in Ovarian Cancer
Reported cytotoxicity in BRCA-mutated models; chemoresistance context
STAT3-dependent signaling endpoints; synergy with standard-of-care comparators
Pancreatic Cancer Cell-Cycle Research
G2/M arrest profile; STAT3 selectivity over STAT1/STAT5
Cell-cycle checkpoint markers; apoptosis pathway-response interpretation
Vascular Smooth Muscle Proliferation Studies
Reported G1 arrest in SMCs; PTEN upregulation context
SMC proliferation endpoints; neointimal hyperplasia model-response review
Curcumin Analog Bioavailability Benchmarking
Reported >100-fold cellular uptake increase; ≥72 h retention
Intracellular concentration monitoring; intracellular persistence assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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